Quinidine-d3 N-Oxide

Beschreibung

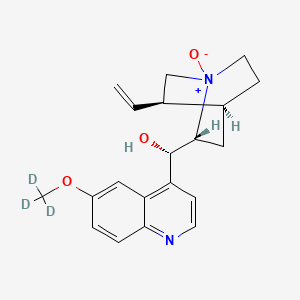

Structure

3D Structure

Eigenschaften

Molekularformel |

C20H24N2O3 |

|---|---|

Molekulargewicht |

343.4 g/mol |

IUPAC-Name |

(S)-[(2R,4S,5R)-5-ethenyl-1-oxido-1-azoniabicyclo[2.2.2]octan-2-yl]-[6-(trideuteriomethoxy)quinolin-4-yl]methanol |

InChI |

InChI=1S/C20H24N2O3/c1-3-13-12-22(24)9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(25-2)11-17(16)18/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3/t13-,14-,19+,20-,22?/m0/s1/i2D3 |

InChI-Schlüssel |

WVDIZKMXQMCCAA-JVANOXJASA-N |

Isomerische SMILES |

[2H]C([2H])([2H])OC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@H]3C[C@@H]4CC[N+]3(C[C@@H]4C=C)[O-])O |

Kanonische SMILES |

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CC[N+]3(CC4C=C)[O-])O |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Isotopic Labeling Strategies

Chemical Synthesis of Quinidine (B1679956) N-Oxide

The quinidine molecule, a diastereomer of quinine (B1679958), possesses two distinct nitrogen atoms available for oxidation: the aromatic nitrogen in the quinoline (B57606) ring system and the tertiary amine nitrogen within the quinuclidine (B89598) bicyclic system. The synthesis of Quinidine N-Oxide hinges on the selective oxidation of one of these sites.

Classical Oxidation Routes to Nitrogen Oxides

The N-oxidation of nitrogen-containing heterocyclic compounds is a well-established transformation in organic synthesis. researchgate.net A variety of oxidizing agents have been traditionally employed for this purpose. These reagents are chosen based on their reactivity, selectivity, and compatibility with other functional groups in the molecule. researchgate.net

Common classical oxidants include:

Hydrogen Peroxide (H₂O₂): Often used in the presence of an acid catalyst, H₂O₂ is a readily available and effective oxidant.

Peroxyacids: Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) are highly effective for N-oxidation under mild conditions. nih.gov

Ozone (O₃): A powerful oxidant, ozone can be used for the N-oxidation of amines. researchgate.netresearchgate.net

Potassium Peroxymonosulfate (Oxone): This reagent provides a convenient and potent option for oxidation reactions. researchgate.net

The choice of oxidant and reaction conditions can influence the outcome, particularly in molecules with multiple potential oxidation sites like quinidine.

Table 1: Comparison of Classical Oxidizing Agents for N-Heterocycles

| Oxidizing Agent | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Acetic acid, elevated temp. | Cost-effective, clean byproduct (H₂O) | Can require harsh conditions, potential for side reactions |

| m-CPBA | Chlorinated solvents (e.g., CHCl₃), room temp. | Mild conditions, high yields | Stoichiometric byproduct, cost |

| Ozone (O₃) | Acetone (B3395972)/water, low temp. (-12 to 0°C) | Powerful oxidant | Requires specialized equipment (ozonizer) |

| Oxone (KPMS) | Aqueous/organic mixtures, room temp. | Solid, stable, easy to handle | Can be aggressive, may lack selectivity |

Regioselective Oxidation Techniques

In the Cinchona alkaloids, including quinidine and its diastereomer quinine, the nitrogen atom of the quinuclidine ring is more basic and sterically accessible than the quinoline nitrogen. This inherent difference in reactivity allows for regioselective N-oxidation.

Research on the oxidation of quinine has demonstrated that the quinuclidine nitrogen can be selectively oxidized. researchgate.netresearchgate.net By carefully controlling reaction conditions, such as using a low flow of ozone in an acetone/water mixture at low temperatures (-12°C to 0°C), the reaction can be directed to favor the formation of the Quinine 1-N-oxide with good yield (e.g., 72%). researchgate.netresearchgate.net This methodology is directly applicable to quinidine due to their structural similarity. Similarly, using a low concentration of hydrogen peroxide can also achieve regioselective oxidation at the quinuclidine nitrogen. researchgate.net The synthesis of a metabolite, 10,11-dihydroxydihydroquinidine N-oxide, has also been successfully accomplished, showcasing the feasibility of N-oxidation on the quinidine framework. nih.gov

Deuterium (B1214612) Incorporation Strategies for Quinidine Derivatives

The "-d3" designation in Quinidine-d3 N-Oxide signifies the presence of three deuterium atoms. The placement of these isotopic labels is critical and can be achieved through several synthetic strategies. The most common commercially available form of Quinidine-d3 features the deuterium atoms on the methoxy (B1213986) group attached to the quinoline ring (6'-OCD₃). medchemexpress.com

Introduction of Deuterium at Specific Positions

Achieving the specific 6'-methoxy-d3 label typically involves introducing a trideuterated methyl group during the synthesis of the quinoline portion of the molecule or via a demethylation-remethylation sequence on a quinidine precursor. This approach ensures the precise placement and number of deuterium atoms.

An alternative strategy for deuterium labeling involves direct hydrogen isotope exchange (HIE) on the quinidine N-oxide scaffold itself. This has been made possible by recent advances in catalysis. For instance, iridium-based catalysts have been shown to selectively label the C8 position of quinoline N-oxides with high levels of deuterium incorporation. bohrium.com This highlights how different methods can be used to label distinct positions of the molecule.

Metal-Free Deuteration of N-Heterocyclic Oxides

A significant advancement in isotopic labeling is the development of metal-free deuteration techniques, which avoid potentially toxic and expensive transition metals. researchgate.net A highly efficient method for the selective ortho-deuteration of N-heterocyclic oxides has been developed. researchgate.netchemrxiv.orgchemrxiv.org

This technique employs a simple base, potassium tert-butoxide (KOtBu), in deuterated dimethyl sulfoxide (B87167) (DMSO-d6) at room temperature. researchgate.netchemrxiv.org The reaction is remarkably fast, often proceeding to high levels of deuterium incorporation in just minutes. researchgate.netchemrxiv.org The N-oxide functional group is crucial, as it increases the acidity of the C-H bonds at the ortho-position (C2 and C8a on the quinoline ring), facilitating deprotonation by the base and subsequent quenching by the deuterated solvent. chemrxiv.org This method offers a powerful tool for late-stage deuteration of complex molecules like Quinidine N-Oxide, providing access to different isotopologues than those labeled at the methoxy group. chemrxiv.org

Table 2: Key Features of Metal-Free Deuteration of N-Heterocyclic Oxides

| Parameter | Description |

|---|---|

| Reagents | Potassium tert-butoxide (KOtBu), Dimethyl sulfoxide-d6 (DMSO-d6) |

| Conditions | Room temperature, typically 5 minutes |

| Selectivity | High regioselectivity for the ortho-position(s) to the N-oxide |

| Advantages | Metal-free, mild conditions, rapid reaction, high deuterium incorporation |

| Applicability | Broad scope including quinolines, isoquinolines, and other bioactive heterocycles chemrxiv.org |

Optimization of Deuteration Yields and Isotopic Purity

The goal of any deuteration strategy is to achieve both a high chemical yield of the desired product and high isotopic purity (i.e., a high percentage of molecules containing the desired number of deuterium atoms). Isotopic purity is a critical parameter for applications such as internal standards in mass spectrometry. nih.govresearchgate.net

Optimization can be achieved by:

Controlling Reaction Time and Temperature: As shown in the deuteration of quinolone N-oxides using deuterated acetic acid, extending the reaction time at a given temperature can significantly increase the percentage of deuterium incorporation. nih.gov

Stoichiometry of Reagents: The ratio of the base, substrate, and deuterium source can be fine-tuned to maximize the efficiency of the hydrogen-deuterium exchange.

Analytical Monitoring: The isotopic purity and structural integrity of deuterated compounds are typically evaluated using high-resolution mass spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govrsc.org These techniques allow for the precise determination of deuterium incorporation levels and confirm the location of the labels within the molecule. nih.govrsc.org

By carefully selecting the synthetic route for both N-oxidation and deuteration, and by optimizing the reaction conditions, this compound can be synthesized with high chemical and isotopic purity, making it suitable for advanced research applications.

Preparation of this compound for Research Applications

The synthesis of this compound can be approached as a two-stage process. The first stage is the isotopic labeling of quinidine to produce Quinidine-d3, where the three hydrogen atoms of the methoxy group are replaced with deuterium. The second stage involves the oxidation of the tertiary amine on the quinuclidine ring of Quinidine-d3 to form the corresponding N-oxide.

Isotopic Labeling Strategy: Synthesis of Quinidine-d3

A common strategy to introduce a deuterated methoxy group (OCD₃) involves a demethylation-remethylation sequence.

O-Demethylation of Quinidine: Quinidine is first treated with a demethylating agent to yield 6-hydroxyquinidine. Various reagents can be employed for this purpose, with boron tribromide (BBr₃) in an inert solvent like dichloromethane (B109758) (DCM) being a frequently used method for cleaving aryl methyl ethers. The reaction is typically carried out at low temperatures to control reactivity.

Remethylation with a Deuterated Reagent: The resulting 6-hydroxyquinidine is then reacted with a deuterated methylating agent, such as deuterated methyl iodide (CD₃I) or deuterated dimethyl sulfate (B86663) ((CD₃)₂SO₄), in the presence of a base. A common base used for this Williamson ether synthesis is potassium carbonate (K₂CO₃) or sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724). This step introduces the trideuteromethoxy group, yielding Quinidine-d3.

An alternative, though more synthetically demanding, approach would involve the total synthesis of quinidine, incorporating a deuterated precursor such as 6-methoxy-d3-quinoline-4-carboxaldehyde. This precursor could potentially be synthesized and then elaborated through known synthetic routes to construct the full quinidine scaffold.

Synthetic Methodology: N-Oxidation of Quinidine-d3

Once Quinidine-d3 is obtained, the final step is the N-oxidation of the more basic nitrogen atom within the quinuclidine ring. Several oxidizing agents can be employed for this transformation, with the choice often depending on the desired selectivity and reaction conditions.

Oxidation with Peroxy Acids: meta-Chloroperoxybenzoic acid (m-CPBA) is a widely used and effective reagent for the N-oxidation of tertiary amines. nih.govorganic-chemistry.org The reaction is typically carried out in a chlorinated solvent such as dichloromethane or chloroform (B151607) at or below room temperature. The peroxy acid selectively oxidizes the nucleophilic nitrogen of the quinuclidine moiety.

Oxidation with Hydrogen Peroxide: Hydrogen peroxide (H₂O₂) can also be used to synthesize N-oxides. scientific.netresearchgate.net The reaction may be catalyzed by a metal complex, such as palladium chloride, to enhance the reaction rate. scientific.netresearchgate.net

Oxidation with Ozone: Ozonolysis provides another method for N-oxidation. researchgate.net Bubbling ozone through a solution of the substrate in a suitable solvent mixture, such as acetone and water, at low temperatures can lead to the formation of the N-oxide in good yield. researchgate.net

Following the oxidation, purification of the crude product is typically achieved through chromatographic techniques, such as column chromatography, to isolate the pure this compound.

The successful synthesis of this compound provides a valuable tool for researchers, enabling more precise and detailed studies in various fields of medicinal and pharmaceutical chemistry.

Data Tables

Table 1: Key Reagents and Their Roles in the Synthesis of this compound

| Reagent | Role | Stage of Synthesis |

| Boron tribromide (BBr₃) | O-Demethylating agent | Isotopic Labeling |

| Deuterated methyl iodide (CD₃I) | Deuterated methylating agent | Isotopic Labeling |

| Potassium carbonate (K₂CO₃) | Base for remethylation | Isotopic Labeling |

| meta-Chloroperoxybenzoic acid (m-CPBA) | Oxidizing agent for N-oxidation | N-Oxidation |

| Hydrogen peroxide (H₂O₂) | Oxidizing agent for N-oxidation | N-Oxidation |

| Ozone (O₃) | Oxidizing agent for N-oxidation | N-Oxidation |

Table 2: Summary of N-Oxidation Methods for Cinchona Alkaloids

| Oxidizing Agent | Typical Conditions | Reference |

| meta-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane, room temperature | nih.gov |

| Hydrogen Peroxide (with PdCl₂ catalyst) | Not specified | scientific.netresearchgate.net |

| Ozone (O₃) | Acetone/water, -12°C to 0°C | researchgate.net |

Metabolic Investigations and Enzymatic Pathways

In Vitro Metabolic Studies of Quinidine (B1679956) and its N-Oxidation

In vitro methodologies are fundamental to characterizing the metabolic fate of quinidine. These studies typically utilize subcellular fractions, such as liver microsomes, to identify the enzymes and pathways responsible for its conversion to various metabolites, including Quinidine N-oxide.

The investigation of quinidine's metabolism, including its N-oxidation, is commonly performed using microsomal incubation systems. nih.gov These systems utilize microsomes, which are vesicles of endoplasmic reticulum primarily isolated from the liver, as they contain a high concentration of drug-metabolizing enzymes. nih.govif-pan.krakow.pl For the catalytic activity of cytochrome P450 (CYP) enzymes, which are crucial for phase I metabolic reactions, the presence of specific cofactors is essential. nih.govmdpi.com The primary cofactor required is the NADPH-generating system, which provides the necessary reducing equivalents for the monooxygenase activity of CYPs. nih.govmdpi.commdpi.com This system typically consists of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase. mdpi.commdpi.com The incubations are conducted under controlled conditions, including a buffered solution at a physiological pH of 7.4 and a temperature of 37°C, to mimic physiological conditions. if-pan.krakow.plmdpi.com The concentration of microsomal protein is also a critical parameter, with lower concentrations (e.g., <0.5 mg/mL) often used to minimize protein binding of the drug. nih.gov

The N-oxidation of quinidine is primarily mediated by the cytochrome P450 superfamily of enzymes. caymanchem.comdrugbank.com Extensive research has been dedicated to identifying the specific isoforms involved in this metabolic pathway.

Studies have consistently shown that CYP3A4 is the principal enzyme responsible for the formation of quinidine N-oxide. caymanchem.compsu.edunih.gov However, other isoforms also contribute to this metabolic process. Investigations using human liver microsomes and cDNA-expressed CYP isozymes have revealed that while CYP3A4 is the most active enzyme in quinidine N-oxide formation, CYP2C9 and CYP2E1 also catalyze minor proportions of the N-oxidation. caymanchem.compsu.edunih.gov The involvement of these enzymes highlights the complexity of quinidine metabolism. Inhibition studies further support the prominent role of CYP3A4, with potent inhibitors like ketoconazole (B1673606) significantly reducing the formation of quinidine N-oxide. psu.edunih.gov Conversely, specific inhibitors for other CYP isoforms such as CYP1A2, CYP2C19, and CYP2D6 did not inhibit the formation of quinidine N-oxide. psu.edunih.gov

The kinetics of quinidine N-oxidation have been characterized to understand the efficiency and capacity of the involved enzymes. The formation of quinidine N-oxide (Q-N-OX) has been shown to follow two-site kinetics, suggesting the involvement of both a high-affinity and a low-affinity enzyme. psu.edunih.gov For the low-affinity isozyme, the mean values for Vmax (maximum reaction velocity) and Km (Michaelis constant) have been determined. psu.edunih.gov

| Parameter | Value | Unit |

|---|---|---|

| Vmax (low affinity) | 15.9 | nmol/mg/h |

| Km (low affinity) | 76.1 | μM |

| Vmax/Km (low affinity) | 0.03 | ml/mg/h |

This table presents the mean kinetic parameters for the low-affinity enzyme involved in quinidine N-oxidation in human liver microsomes. Data sourced from Nielsen et al. (1999). psu.edunih.gov

The biphasic nature of the kinetics, often visualized through an Eadie-Hofstee plot, further supports the contribution of more than one enzyme to the N-oxidation of quinidine. psu.edu

The use of isotopically labeled compounds, such as Quinidine-d3, is a powerful technique in metabolic research. medchemexpress.comcaymanchem.com While direct studies on the metabolic pathway specificity of Quinidine-d3 N-Oxide are not extensively detailed in the provided context, the principles of using isotopic probes are well-established. Deuterium-labeled compounds are frequently used as internal standards in quantitative analyses due to their similar chemical properties to the unlabeled analog but distinct mass, allowing for accurate measurement by mass spectrometry. caymanchem.com In metabolic studies, deuterium (B1214612) substitution can sometimes lead to a kinetic isotope effect, where the C-D bond is broken more slowly than a C-H bond. This can help to elucidate reaction mechanisms and identify rate-limiting steps in a metabolic pathway. The use of Quinidine-d3 would allow for precise tracing and quantification of its metabolites, including the N-oxide, distinguishing them from endogenous compounds and facilitating detailed pharmacokinetic and metabolic profiling.

Role of Cytochrome P450 Isoforms in N-Oxidation

Preclinical Metabolic Profiling and Identification of this compound

Preclinical studies, often conducted in animal models, are essential for understanding the metabolic profile of a drug candidate before human trials. In the context of quinidine, studies in beagle dogs have been performed to compare the pharmacokinetics of quinidine and its metabolite, quinidine-N-oxide. nih.gov These studies found that after administration of quinidine, the plasma concentrations of quinidine-N-oxide were very low. nih.gov When quinidine-N-oxide was administered directly, it was found to be less active than quinidine. nih.gov

The identification and characterization of metabolites like this compound in preclinical studies would typically involve the administration of Quinidine-d3 to animal models. Biological samples such as plasma and urine would then be collected and analyzed using advanced analytical techniques like high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS). psu.edunih.gov This allows for the separation, identification, and quantification of the parent drug and its metabolites. The distinct mass of the deuterated N-oxide would facilitate its unambiguous identification. Such preclinical profiling provides crucial information on the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

Metabolism in Animal Models (e.g., canine, rodent)

Studies in animal models have been instrumental in elucidating the metabolic pathways of quinidine and the role of its N-oxide metabolite.

Canine Models: Research in beagle dogs has provided significant insights into the pharmacokinetics of Quinidine N-Oxide. caymanchem.comnih.govcaymanchem.com In one key study, quinidine and Quinidine N-Oxide were administered separately via intravenous infusion to beagle dogs. nih.gov When quinidine was administered, the resulting plasma concentrations of Quinidine N-Oxide were very low, suggesting that N-oxidation is a minor metabolic route for quinidine in this species. nih.gov

Conversely, when Quinidine N-Oxide was administered directly, it was found to be eliminated primarily through the kidneys, with 77% of the dose recovered as unchanged drug in the urine. nih.gov This indicates that once formed, Quinidine N-Oxide is not extensively metabolized further and is instead subject to renal clearance. nih.gov Non-linear renal elimination of the N-oxide was also noted in some of the animals. nih.gov

Rodent Models: In vitro investigations using rat liver microsomes have confirmed that quinidine undergoes metabolism to form several products, including Quinidine N-Oxide. nih.gov The formation of Quinidine N-Oxide, along with other metabolites like 3-hydroxyquinidine (B22111), was found to be inducible by phenobarbital (B1680315) pretreatment. nih.gov Interestingly, when phenobarbital was added directly to the microsomal incubation, it activated the formation of Quinidine N-Oxide while inhibiting the formation of 3-hydroxyquinidine. nih.gov

Further studies have identified the specific enzymes responsible for N-oxidation. While these studies were conducted using human liver microsomes, they provide the most detailed enzymatic information to date. They pinpoint CYP3A4 as the most active enzyme in the formation of Quinidine N-Oxide. caymanchem.compsu.edu Other isoforms, namely CYP2C9 and CYP2E1, were also found to catalyze minor proportions of the N-oxidation reaction. caymanchem.compsu.edu The oxidation selectively occurs at the nitrogen atom of the quinuclidine (B89598) moiety of the quinidine molecule. vulcanchem.com

The table below summarizes key research findings on the metabolism of Quinidine N-Oxide in animal models.

| Animal Model | Biological System | Key Findings | Primary Enzymes Involved |

|---|---|---|---|

| Canine (Beagle) | In vivo (Plasma, Urine) | N-oxidation is a minor pathway for quinidine metabolism. When administered directly, 77% of Quinidine N-Oxide is excreted unchanged in urine. nih.gov | Not specified in the study. |

| Rodent (Rat) | In vitro (Liver Microsomes) | Quinidine is metabolized to Quinidine N-Oxide. This pathway is inducible and can be activated by phenobarbital. nih.gov | Cytochrome P-450 System. nih.gov (Specific isoforms CYP3A4, CYP2C9, CYP2E1 identified in human microsome studies). caymanchem.compsu.edu |

Qualitative and Quantitative Analysis of Metabolites in Biological Samples

Accurate detection and measurement of metabolites like Quinidine N-Oxide in biological fluids are essential for pharmacokinetic studies. A variety of sophisticated analytical methods have been developed for this purpose.

High-Performance Liquid Chromatography (HPLC) is a foundational technique used for the separation and quantification of quinidine and its metabolites from complex biological matrices like plasma and urine. capes.gov.brnih.govnih.govoup.com Early methods utilized normal-phase HPLC with ultraviolet (UV) detection. capes.gov.br Other systems have employed silica (B1680970) columns with fluorescence detection, which allows for the simultaneous measurement of quinidine, 3-hydroxyquinidine, and 2'oxoquinidinone. nih.govoup.com

For enhanced sensitivity and specificity, HPLC is often coupled with tandem mass spectrometry (LC-MS/MS). researchgate.netfarmaciajournal.com This approach has become a widely accepted standard for the quantitative analysis of drugs and their metabolites. farmaciajournal.com Methods using an ion trap mass spectrometer with electrospray ionization (ESI) and detection in multiple reaction monitoring (MRM) mode provide high throughput and accuracy. researchgate.net Such techniques can achieve rapid analysis times, with one method reporting a retention time for quinidine of just 1.2 minutes. researchgate.netresearchgate.net Gas chromatography-mass spectrometry (GC-MS) has also been used for the verification of metabolites in urine. nih.govresearchgate.net

The table below details the analytical methodologies used for the analysis of Quinidine N-Oxide and related compounds.

| Analytical Technique | Biological Matrix | Detection Method | Analyte(s) | Key Parameters / Findings |

|---|---|---|---|---|

| HPLC | Plasma | Fluorescence | Quinidine, 3-hydroxyquinidine, 2'oxoquinidinone | Separation achieved on a silica column. nih.govoup.com |

| Normal-Phase HPLC | Plasma | UV (235 nm) | Quinidine, Dihydroquinidine (B8771983), 3-OH-quinidine, Quinidine-N-oxide (rearrangement product) | Limit of sensitivity approximately 20 ng/ml. capes.gov.br |

| Reversed-Phase HPLC | Rat Bile, Hepatocyte Secretions | Not Specified | Quinidine 10,11-dihydrodiol isomers, Quinidine-N-oxide | Isocratic method for separating various quinidine metabolites. nih.gov |

| LC-MS/MS | Human Plasma | ESI-Ion Trap MS | Quinidine | Rapid (1.6 min analysis time) and sensitive method using MRM. researchgate.net |

| LC-MS/MS | Rat Plasma | ESI-Triple Quadrupole MS | Quinidine | High-throughput method using protein precipitation and a C18 column. nih.gov |

| GC-MS | Human Urine | Mass Spectrometry | Quinidine dihydrodiols | Used to verify metabolite structures identified by HPLC. nih.gov |

Advanced Analytical Techniques for Detection and Quantification

Chromatographic Separation Techniques

Chromatographic methods are fundamental for isolating Quinidine-d3 N-Oxide from complex biological matrices prior to its quantification. High-Performance Liquid Chromatography (HPLC) is a cornerstone of this process, though Gas Chromatography (GC) also finds specific applications.

High-Performance Liquid Chromatography (HPLC) Method Development

The development of robust HPLC methods is crucial for the accurate analysis of quinidine (B1679956) and its metabolites, including the N-oxide form. oup.comoup.com Researchers have successfully developed various HPLC methods capable of separating quinidine from its primary plasma metabolites, such as 3-hydroxyquinidine (B22111) (3OHQ) and quinidinone (B85341) (QD), as well as from its commercial impurity, dihydroquinidine (B8771983) (DHQ). oup.com The use of a fluorescence detector, as opposed to an ultraviolet spectrophotometer, has been shown to enhance sensitivity with minimal background interference. oup.com

Several HPLC methods have been established for quantifying quinidine in human plasma. farmaciajournal.com One such method utilizes a C18 column under isocratic conditions with a mobile phase composed of 85:15 (v/v) 0.2% formic acid and acetonitrile (B52724). farmaciajournal.com This rapid method allows for a retention time of 1.2 minutes for quinidine, with a total analysis time of just 1.6 minutes. farmaciajournal.com Sample preparation is streamlined through a simple protein precipitation step with methanol (B129727). farmaciajournal.com

For the separation of quinine (B1679958) and its major metabolite, 3-hydroxyquinine, a reversed-phase, isocratic HPLC method has been developed. tandfonline.com This method employs a mobile phase of acetonitrile-aqueous phosphate (B84403) buffer (40:60, v/v) containing sodium dodecyl sulphate and tetrabutylammonium (B224687) bromide, adjusted to a pH of 2.1. tandfonline.com This approach has demonstrated good resolution for quinidine metabolites like 3-hydroxyquinidine and quinidine-N-oxide. tandfonline.com

The following table summarizes key parameters from a developed HPLC method for quinidine analysis:

| Parameter | Value |

| Column | C18 |

| Mobile Phase | 85:15 (v/v) 0.2% Formic Acid : Acetonitrile |

| Flow Rate | Not Specified |

| Detection | Mass Spectrometry (MRM mode) |

| Retention Time (Quinidine) | 1.2 min |

| Total Analysis Time | 1.6 min |

| Linearity Range | 0.33 - 13.26 µg/mL |

| Data from a study on high-throughput quantification of quinidine in human plasma. farmaciajournal.com |

Gas Chromatography (GC) Applications

While HPLC is more common, Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), has been utilized for the analysis of quinidine and its metabolites. oup.comresearchgate.net GC-MS can differentiate between quinine and its diastereomer quinidine without derivatization. oup.com The technique's sensitivity allows for the detection of less than 5 ng of the underivatized compounds. oup.com For the analysis of quinine in plasma, a rapid GC-MS method following automated solid-phase extraction has been developed, using cyproheptadine (B85728) as an internal standard. researchgate.net However, it is important to note that some compounds can be thermolabile, and GC analysis without derivatization may risk sample decomposition. unodc.org

Stationary Phase and Mobile Phase Optimization for N-Oxide Resolution

The successful separation of N-oxides from their parent compounds and other metabolites hinges on the careful selection and optimization of the stationary and mobile phases in HPLC.

Stationary Phase: Reversed-phase columns, particularly C18 and C8, are frequently employed for the separation of quinidine and its metabolites. farmaciajournal.combiomedres.us The selection of the stationary phase is critical; for instance, a C18 column was found to be the most suitable for separating molnupiravir (B613847) and its related compounds. biomedres.us Chiral stationary phases (CSPs) based on quinine and quinidine derivatives are specifically designed for the enantioseparation of acidic analytes. galochrom.czhplc.eu These CSPs, such as CHIRALPAK® QD-AX and QN-AX, utilize quinine and quinidine derivatives bonded to silica (B1680970). hplc.eu

Mobile Phase: The mobile phase composition, including the organic modifier, pH, and additives, plays a pivotal role in achieving optimal resolution. A common mobile phase for quinidine analysis consists of a mixture of an aqueous buffer (like phosphate or formate) and an organic solvent such as acetonitrile or methanol. farmaciajournal.comtandfonline.comjidps.com The pH of the mobile phase is a critical parameter, especially for ionizable compounds like quinidine. researchgate.netresearchgate.net For instance, adjusting the mobile phase pH can significantly impact the retention and peak shape of the analyte. researchgate.net The choice of organic modifier (e.g., methanol vs. acetonitrile) can also influence selectivity and retention times. nih.gov

The table below illustrates the effect of mobile phase composition on the retention of Nα-Fmoc proteinogenic amino acids on a zwitterionic stationary phase, demonstrating the importance of mobile phase optimization.

| Mobile Phase (MeOH/MeCN, v/v) | Analyte | Retention Factor (k1) |

| 75/25 | Fmoc-L-Asn | 0.16 |

| 50/50 | Fmoc-L-Asn | 0.29 |

| 25/75 | Fmoc-L-Asn | 0.56 |

| Data from a comparative study of enantioseparations on quinine-based chiral stationary phases. nih.gov |

Mass Spectrometry-Based Quantification and Characterization

Mass Spectrometry (MS) is an indispensable tool for the sensitive and specific quantification and structural characterization of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS Methodologies

LC-MS and tandem MS (LC-MS/MS) have become the preferred methods for the bioanalysis of drugs and their metabolites due to their superior sensitivity and specificity. farmaciajournal.comoulu.fi These techniques allow for the detection and quantification of compounds like quinidine N-oxide in complex biological matrices such as plasma and urine. nih.govnih.gov

In LC-MS/MS analysis, specific ion transitions are monitored in Multiple Reaction Monitoring (MRM) mode to enhance selectivity and sensitivity. farmaciajournal.com For quinidine, the transition from the protonated molecular ion (m/z 325.2) to specific product ions is often used for quantification. researchgate.net The development of LC-MS methods involves optimizing both the chromatographic separation and the mass spectrometric detection parameters. oulu.fi High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, which aids in the identification of unknown metabolites. oulu.firesearchgate.net

A study on the quantification of quinidine in human plasma by LC-MS/MS reported the following mass spectrometric conditions:

| Parameter | Condition |

| Ionization Mode | Electrospray Positive Ionization (ESI+) |

| Monitored Transition (MRM) | m/z 325.2 → (m/z 184+253+307) |

| Lower Limit of Quantification | 0.33 µg/mL |

| Data from a high-throughput quantification study of quinidine. farmaciajournal.comresearchgate.net |

Application of Stable Isotope Labeled Internal Standards (SIL-IS) in Quantitative Bioanalysis

The use of stable isotope-labeled internal standards (SIL-IS), such as Quinidine-d3, is the gold standard in quantitative bioanalysis using LC-MS. wuxiapptec.comscispace.com SIL-IS are compounds where one or more atoms are replaced by their stable isotopes (e.g., deuterium (B1214612), carbon-13, nitrogen-15). wuxiapptec.com Quinidine-d3 is specifically intended for use as an internal standard for the quantification of quinidine by GC- or LC-MS. caymanchem.comcaymanchem.com

The key advantage of using a SIL-IS is that it has nearly identical physicochemical properties to the analyte of interest. wuxiapptec.comresearchgate.net This means it co-elutes with the analyte during chromatography and experiences the same degree of ionization suppression or enhancement in the mass spectrometer's ion source. wuxiapptec.comresearchgate.net By using the ratio of the analyte response to the IS response for quantification, variations introduced during sample preparation and analysis can be effectively corrected, leading to improved accuracy and precision. wuxiapptec.comchromatographyonline.com

While SIL-IS are preferred, it's important to consider potential issues such as isotopic cross-talk and the possibility of deuterium-hydrogen exchange in deuterium-labeled standards. wuxiapptec.comscispace.com Therefore, the purity and stability of the SIL-IS must be carefully verified.

Ionization Techniques and Mass Spectrometric Parameters (e.g., MRM)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantification of quinidine and its metabolites. Electrospray ionization (ESI) in the positive ion mode is typically utilized as it efficiently produces protonated molecular ions, [M+H]⁺, of quinoline (B57606) alkaloids. farmaciajournal.comresearchgate.net

For high-sensitivity and selective quantification, tandem mass spectrometry is operated in Multiple Reaction Monitoring (MRM) mode. researchgate.net In this technique, a specific precursor ion is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific product ion is then monitored in the third quadrupole (Q3). This process drastically reduces chemical noise and enhances specificity.

For this compound, the precursor ion would be its protonated molecule at a mass-to-charge ratio (m/z) of approximately 344.4. This is based on the molecular weight of Quinidine-d3 (327.4) and the addition of an oxygen atom (+16 Da). caymanchem.com The fragmentation of the N-oxide often involves a neutral loss of oxygen (16 Da) or hydroxyl (17 Da), leading to a prominent product ion corresponding to the protonated Quinidine-d3 molecule at m/z 328.4. mdpi.com Further fragmentation follows the established pathways for quinidine. A study on quinine N-oxide, a stereoisomer, identified a key fragmentation of the protonated molecular ion (m/z 341) to a product ion at m/z 323, representing the loss of the N-oxide oxygen. mdpi.com

The table below outlines the proposed mass spectrometric parameters for the analysis of this compound and its related, unlabeled compounds.

Table 1: Proposed MRM Transitions for this compound and Related Analytes

| Compound | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Notes |

|---|---|---|---|

| Quinidine | 325.2 | 307.1, 251.1, 184.0 | Established transitions for quantification. farmaciajournal.comfda.gov.tw |

| Quinidine N-Oxide | 341.2 | 323.2, 186.0 | Based on fragmentation of the stereoisomer, Quinine N-Oxide. mdpi.comresearchgate.net |

| Quinidine-d3 | 328.4 | 310.4 | Based on a +3 Da shift from unlabeled Quinidine. |

| This compound | 344.4 | 328.4, 186.0 | Proposed transitions based on expected fragmentation (loss of oxygen). |

Isotope Dilution Mass Spectrometry for High Accuracy Quantification

Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for achieving the highest accuracy and precision in quantitative analysis. acs.orgresearchgate.net This method involves the addition of a known quantity of a stable isotope-labeled version of the analyte to the sample at the earliest stage of preparation. asme.org

In the context of quantifying the metabolite Quinidine N-Oxide, this compound serves as an ideal internal standard. mdpi.commdpi.com Because the deuterated standard is chemically identical to the analyte, it co-elutes during chromatography and experiences the exact same conditions during sample extraction, handling, and, most importantly, ionization in the mass spectrometer. researchgate.net Any loss of analyte during sample workup or any matrix-induced ion suppression or enhancement will affect the analyte and the internal standard equally. By measuring the ratio of the response of the analyte to the internal standard, these variations are canceled out, leading to a highly accurate and robust quantification. asme.org The use of an internal standard with at least three deuterium atoms is generally recommended to ensure a sufficient mass shift from the analyte and to minimize any potential for isotopic cross-contribution. asme.org

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structure Elucidation and Deuterium Localization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure elucidation of complex organic molecules and for confirming the precise location of isotopic labels. tcrjournal.com A suite of NMR experiments, including ¹H NMR, ¹³C NMR, and two-dimensional (2D) techniques like COSY and HSQC, would be used to fully characterize the this compound structure.

The formal name for Quinidine-d3 is 6′-(methoxy-d3)-cinchonan-9S-ol, which specifies that the three deuterium atoms are located on the methoxy (B1213986) group. caymanchem.com NMR spectroscopy provides definitive confirmation of this placement.

¹H NMR: In the proton NMR spectrum of unlabeled Quinidine N-Oxide, the methoxy group protons would appear as a distinct singlet. In the ¹H NMR spectrum of this compound, this signal would be absent, providing strong evidence of successful deuteration at this position. The rest of the spectrum would be consistent with the quinidine N-oxide structure. tcrjournal.comresearchgate.net

¹³C NMR: The carbon spectrum provides further confirmation. The signal for the methoxy carbon in this compound would exhibit two key changes compared to the unlabeled compound: an isotopic shift (typically a small upfield shift) and a change in multiplicity from a quartet (due to coupling with three protons) to a multiplet (a 1:1:1 triplet for each deuterium, further split) due to one-bond C-D coupling. researchgate.net

²H NMR: Direct detection of the deuterium nucleus via ²H NMR (deuterium NMR) would show a signal in the chemical shift region corresponding to a methoxy group, providing ultimate proof of the label's location and integrity. acs.orgacs.org

Method Validation Parameters for Research Assays

For any quantitative research assay to be considered reliable, it must undergo a thorough validation process to demonstrate its performance characteristics. The parameters below are based on validated LC-MS/MS methods for the parent drug, quinidine, and are representative of the performance that would be expected for a robust assay for this compound. farmaciajournal.comfda.gov.tw

Linearity and Dynamic Range

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. The dynamic range is the concentration interval over which the method is linear, accurate, and precise.

Table 2: Examples of Linearity in Validated Quinidine Assays

| Linearity Range | Correlation Coefficient (r²) | Assay Type | Reference |

|---|---|---|---|

| 0.33 – 13.26 µg/mL | >0.99 (quadratic fit) | LC-MS/MS | farmaciajournal.com |

| 1 – 30 µg/mL | >0.99 | RP-HPLC | ijpsr.com |

Accuracy and Precision (Intra-day and Inter-day Variability)

Accuracy refers to the closeness of the measured value to the true value, while precision describes the degree of scatter between a series of measurements. These are typically assessed at multiple concentration levels (e.g., low, medium, and high QC) within a single day (intra-day) and across several days (inter-day). Precision is expressed as the coefficient of variation (CV%).

Table 3: Examples of Accuracy and Precision in Validated Quinidine Assays

| Assay | Concentration Level | Intra-day Precision (CV%) | Intra-day Accuracy (%) | Inter-day Precision (CV%) | Inter-day Accuracy (%) | Reference |

|---|---|---|---|---|---|---|

| LC-MS/MS | 0.83, 5.30, 10.61 µg/mL | < 7.9% | Within ±5.0% | < 8.9% | Within ±7.9% | farmaciajournal.com |

Sensitivity and Limit of Quantification (LOQ)

The sensitivity of an assay is often defined by its Limit of Quantification (LOQ), which is the lowest concentration of the analyte in a sample that can be reliably quantified with acceptable accuracy and precision.

Table 4: Examples of LOQ in Validated Quinidine Assays

| Limit of Quantification (LOQ) | Assay Type | Notes | Reference |

|---|---|---|---|

| 0.33 µg/mL | LC-MS/MS | Accuracy within ±4.2% and precision <16.2% at LOQ. | farmaciajournal.com |

Sample Preparation Techniques

Effective sample preparation is a critical first step to remove interfering substances from biological samples and to concentrate the analyte of interest, thereby improving the accuracy and sensitivity of subsequent analyses. For this compound, as with its parent compound quinidine, several techniques are employed, with protein precipitation being a widely adopted method due to its simplicity and efficiency.

Protein Precipitation: This technique involves the addition of an organic solvent to a biological sample, such as plasma or serum, to denature and precipitate proteins. The precipitated proteins are then removed by centrifugation, leaving the analyte of interest in the supernatant.

Commonly used solvents for protein precipitation in the analysis of quinidine and its metabolites include:

Methanol farmaciajournal.com

Acetonitrile nih.govjfda-online.com

A mixture of acetonitrile and methanol researchgate.netresearchgate.net

The choice of solvent can influence the efficiency of protein removal and the recovery of the analyte. For instance, a method for the simultaneous quantification of several cardiovascular drugs, including quinidine, utilized a simple protein precipitation with a 2:1 (v/v) mixture of acetonitrile and methanol for serum samples. researchgate.net Another high-throughput method for quinidine in human plasma also employed protein precipitation with methanol. farmaciajournal.comresearchgate.net In a study investigating drug-drug interactions, acetonitrile was used for protein precipitation of plasma samples containing quinidine. nih.gov

Liquid-Liquid Extraction (LLE): This method separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase (the sample) and an organic solvent. A specific and sensitive method for the quantitation of quinidine and its metabolites, including quinidine N-oxide, in plasma and urine was developed using a single-step liquid-liquid extraction procedure. This was followed by isocratic reversed-phase high-performance liquid chromatography (HPLC) with fluorescence detection. Another study used a mixture of dichloromethane (B109758) and isopropanol (B130326) (4:1, v/v) to extract quinidine and its metabolites from urine samples. nih.gov

Solid-Phase Extraction (SPE): SPE is a chromatographic technique used to separate components of a mixture. It involves passing the sample through a solid-phase sorbent, which retains the analyte. The analyte is then eluted with an appropriate solvent. A comprehensive toxicology screening procedure for various drugs in urine and plasma utilized solid-phase extraction with mixed-mode cartridges prior to LC-MS/MS analysis. thermofisher.com

The following table summarizes various sample preparation techniques used in the analysis of quinidine and its metabolites.

| Technique | Matrix | Reagents/Solvents | Key Findings | Citation |

| Protein Precipitation | Human Plasma | Methanol | Simple, rapid, and efficient for high-throughput analysis. | farmaciajournal.comresearchgate.net |

| Protein Precipitation | Rat Plasma | Acetonitrile | High sensitivity and short run time ensured high throughput. | nih.gov |

| Protein Precipitation | Serum | Acetonitrile and Methanol (2:1 v/v) | Reliable and economical for the determination of multiple cardiovascular drugs. | researchgate.net |

| Liquid-Liquid Extraction | Plasma and Urine | Dichloromethane/isopropanol (4:1, v/v) | Specific and sensitive quantitation of quinidine and its metabolites. | nih.gov |

| Solid-Phase Extraction | Urine and Plasma | Mixed-mode cartridges | Part of a comprehensive screening methodology for a wide range of compounds. | thermofisher.com |

Chemical Reduction Methodologies for N-Oxide Confirmation in Analytical Studies

In analytical studies, confirming the identity of a metabolite is as important as its quantification. For N-oxide metabolites like this compound, chemical reduction back to the parent amine can be a definitive confirmation method. This approach is particularly useful in mass spectrometry-based analyses, where the reduced compound will exhibit the same mass-to-charge ratio (m/z) and fragmentation pattern as the parent drug standard.

While specific studies detailing the chemical reduction of this compound for analytical confirmation are not prevalent in the provided search results, the general principle of N-oxide reduction is a well-established chemical transformation. The synthesis of quinine-N-oxide, a closely related compound, has been achieved through oxidation of quinine. researchgate.net The reverse reaction, reduction, can be accomplished using various reducing agents.

In the context of drug metabolism, the in-vivo reduction of N-oxides back to the parent amine is a known metabolic pathway for some compounds. For analytical confirmation purposes, this reduction can be performed in-vitro on the sample extract.

A common method for the reduction of N-oxides is the use of a reducing agent such as titanium(III) chloride. This would convert the this compound in a sample extract back to Quinidine-d3. Subsequent analysis by a technique like LC-MS/MS would then show a peak corresponding to Quinidine-d3, confirming the initial presence of its N-oxide form.

The following table outlines a conceptual methodology for the chemical reduction of this compound for analytical confirmation.

| Step | Procedure | Expected Outcome |

| 1. Sample Extraction | Extract the biological sample (e.g., plasma, urine) containing the suspected this compound using an appropriate method like protein precipitation or LLE. | A clean extract containing the analyte and other components. |

| 2. Chemical Reduction | Treat a portion of the extract with a suitable reducing agent (e.g., titanium(III) chloride solution). | This compound is chemically reduced to Quinidine-d3. |

| 3. Analytical Comparison | Analyze both the untreated and the reduced extracts using LC-MS/MS. | The untreated sample will show a peak corresponding to the m/z of this compound. The reduced sample will show a peak corresponding to the m/z of Quinidine-d3, which should match the retention time and fragmentation pattern of a Quinidine-d3 standard. |

| 4. Confirmation | The appearance of the Quinidine-d3 peak in the reduced sample confirms the presence of this compound in the original sample. | Confirmed identity of the N-oxide metabolite. |

Quinidine D3 N Oxide As a Reference Standard and Research Tool

Role in Analytical Method Development and Validation for Quinidine (B1679956) Metabolites

The development of robust and reliable analytical methods is a cornerstone of pharmaceutical research. Stable isotope-labeled compounds, such as Quinidine-d3 N-Oxide, are instrumental in this process, particularly for mass spectrometry (MS)-based techniques like liquid chromatography-mass spectrometry (LC-MS). clearsynth.comveeprho.com

In the quantitative analysis of quinidine's metabolites, which include compounds like 3-hydroxyquinidine (B22111) and Quinidine N-Oxide, an internal standard is essential to ensure accuracy and precision. nih.gov An ideal internal standard co-elutes with the analyte of interest and has a similar ionization efficiency but a different mass-to-charge ratio (m/z). While Quinidine-d3 is often used as an internal standard for the broader analysis of quinidine and its metabolites, this compound offers a more specific and superior choice for the quantification of Quinidine N-Oxide itself. clearsynth.comcaymanchem.com Its chemical structure and physicochemical properties are nearly identical to the non-deuterated metabolite, ensuring that it behaves similarly during sample extraction, chromatography, and ionization, thus minimizing analytical variability. clearsynth.com This allows for more accurate and reliable validation of analytical methods intended to measure Quinidine N-Oxide in biological matrices. researchgate.netijpsr.com

Use as a Quality Control Standard in Pharmaceutical Research and Development

During the synthesis and formulation stages of drug development, this compound is employed as a quality control (QC) standard. clearsynth.com Pharmaceutical reference standards are crucial for ensuring the identity, purity, and quality of active pharmaceutical ingredients (APIs) and their related substances. weblivelink.comvenkatasailifesciences.com As a fully characterized chemical compound, this compound can be used to verify the performance of analytical systems and to ensure that methods for detecting and quantifying quinidine metabolites are functioning correctly. axios-research.com Its use in QC applications helps to maintain consistency and reliability in the data generated during drug development, which is a critical component of regulatory submissions. clearsynth.com

Application in Impurity Profiling and Identification Studies

Impurity profiling is a critical aspect of pharmaceutical development, aimed at identifying and quantifying all potential impurities in a drug substance and product. pharmaffiliates.com Quinidine N-Oxide is a known metabolite of quinidine and can also be present as an impurity in the final drug product. axios-research.comallmpus.com this compound serves as a vital reference material in these studies. axios-research.com By comparing the chromatographic retention time and mass spectral data of unknown peaks in a quinidine sample to that of the certified this compound standard, analysts can definitively identify and accurately quantify the Quinidine N-Oxide impurity. This is essential for ensuring the safety and efficacy of the drug, as regulatory agencies require strict control over impurity levels.

Utility in Preclinical Pharmacokinetic and Drug-Drug Interaction Research

Preclinical pharmacokinetic (PK) studies are essential for understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME). The use of stable isotope-labeled compounds is a powerful technique in these investigations. medchemexpress.com While direct PK studies on this compound are not extensively published, the pharmacokinetic properties of its non-deuterated counterpart, Quinidine N-Oxide, have been investigated in both humans and animal models. nih.govnih.gov

These studies provide foundational data for research involving the deuterated analog. For instance, in drug-drug interaction (DDI) studies, this compound can be co-administered with a test compound to precisely determine the effect of the new drug on the metabolic pathway leading to N-oxide formation without interference from endogenous levels of the metabolite. nih.govdrugs.com The distinct mass of the deuterated compound allows for its unambiguous detection. veeprho.com

The table below summarizes key pharmacokinetic parameters of Quinidine N-Oxide from studies in humans and beagle dogs, which inform the design of preclinical studies utilizing this compound.

| Parameter | Human (Oral Dose) nih.gov | Beagle Dog (IV Infusion) nih.gov |

| Elimination Half-life (t½) | 2.5 ± 0.28 hours | 316 ± 69 minutes |

| Volume of Distribution (Vdss) | Not specified | 1.03 ± 0.21 L/kg |

| Clearance | Renal Clearance: 1.3 ± 0.3 L/hr | 0.065 ± 0.012 L/min |

| Fraction Excreted Unchanged in Urine | 13.9% ± 3.7% | 77% |

This table presents data for the non-deuterated compound, Quinidine N-Oxide.

Contribution to Understanding Drug Metabolism Mechanisms

The biotransformation of drugs is a complex process mediated by various enzymes, primarily the cytochrome P450 (CYP) family. psu.edu The N-oxidation of quinidine is a recognized metabolic pathway. nih.gov Studies have shown that while several CYP enzymes can contribute to this reaction, CYP3A4 is the most active in forming Quinidine N-Oxide. psu.edu

The use of deuterated compounds like this compound is particularly advantageous in mechanistic studies of drug metabolism. nih.gov For example, researchers can use Quinidine-d3 as a substrate and monitor the formation of this compound to study the kinetics of the N-oxidation reaction with high precision. medchemexpress.com The deuterium (B1214612) label does not typically alter the metabolic pathway but provides a clear signal in mass spectrometric analysis, allowing for the differentiation between the administered compound and any endogenously present, non-deuterated analogs. nih.gov This aids in elucidating the specific roles of different enzymes in the metabolic cascade and can help in predicting potential metabolic drug-drug interactions. nih.gov

Future Perspectives in Quinidine D3 N Oxide Research

Integration with In Silico and Computational Metabolism Prediction

The prediction of a drug candidate's metabolic fate is a critical step in the development process. researchgate.net In silico, or computational, models are becoming increasingly vital for predicting how compounds will be metabolized by the body. researchgate.net These models can simulate the metabolic transformation of drug candidates, offering insights that can guide further research and development. researchgate.net

Machine learning algorithms, trained on large datasets of drug metabolism, are also emerging as powerful predictive tools. acs.org These models can identify structural features that make a molecule susceptible to N-oxidation, further refining our understanding of Quinidine-d3 N-Oxide formation. researchgate.net The use of these predictive models can ultimately streamline the drug development process by identifying potential metabolic liabilities early on. researchgate.net

Advanced Spectroscopic Techniques for Deuterated Metabolite Characterization

The precise characterization of deuterated metabolites like this compound is essential for understanding their structure and behavior. Advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are indispensable tools for this purpose. datahorizzonresearch.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for determining the exact location of deuterium (B1214612) atoms within a molecule. rsc.org Techniques like ¹H NMR and ²H NMR can be used in combination to accurately quantify the isotopic abundance and confirm the structural integrity of deuterated compounds. rsc.orgwiley.com For this compound, 2D NMR techniques such as HSQC, COSY, and HMBC can provide detailed information about the connectivity of atoms, confirming the position of the N-oxide group and the deuterium label. rsc.org Recent developments in NMR, such as Deuterium Metabolic Imaging (DMI), offer the potential to non-invasively track the metabolic fate of deuterated compounds in vivo. nih.govmdpi.comoup.com

Mass Spectrometry (MS) is another critical technique for the analysis of deuterated compounds. symeres.com High-resolution mass spectrometry (HR-MS) can precisely determine the molecular weight of this compound, confirming the incorporation of the deuterium atoms. rsc.org Tandem mass spectrometry (LC-MS/MS) is particularly useful for quantifying the metabolite in biological samples, such as plasma, and is a cornerstone of pharmacokinetic studies. asm.orgrjptonline.org The use of a deuterated internal standard, like Quinidine-d3, in these analyses helps to improve the accuracy and precision of the measurements. nih.govnih.govijper.org

The combination of these advanced spectroscopic techniques provides a comprehensive toolkit for the unambiguous identification and quantification of this compound, which is crucial for its application in research. rsc.org

Development of Novel Deuteration Methodologies for Complex Molecules

The synthesis of deuterated compounds, especially complex molecules like quinidine (B1679956), is a rapidly evolving field. The development of new and more efficient deuteration methods is crucial for expanding the availability and application of isotopically labeled compounds. osaka-u.ac.jp

Traditional methods for introducing deuterium often involve harsh reaction conditions or the use of expensive reagents. ansto.gov.au However, recent advancements have focused on more selective and milder techniques. Catalytic hydrogen isotope exchange (HIE) has emerged as a powerful strategy for the late-stage deuteration of complex molecules. thieme-connect.com This method uses metal catalysts, such as palladium or ruthenium nanoparticles, to facilitate the exchange of hydrogen atoms with deuterium from a source like D₂O. researchgate.netresearchgate.netacs.org These catalytic systems can offer high regioselectivity, allowing for the targeted placement of deuterium atoms. researchgate.net

Other innovative approaches include photoinduced deuteration, which utilizes light to promote the H/D exchange, offering an alternative to metal catalysis. nih.gov Superacid-catalyzed deuteration has also shown promise for the efficient labeling of specific functional groups. rsc.org The development of flow chemistry techniques for deuteration is another promising area, offering increased efficiency and scalability for the production of deuterated molecules. ansto.gov.au

These novel methodologies will not only facilitate the synthesis of this compound but also enable the creation of a wider range of deuterated analogs for research purposes. The ability to precisely control the location of deuterium incorporation is particularly valuable for studying kinetic isotope effects and metabolic pathways. symeres.com

Expansion of Research Applications in Drug Discovery and Development Pipelines

Deuterated compounds like this compound have a growing number of applications in the drug discovery and development process. researchgate.net The unique properties of deuterium-labeled molecules make them invaluable tools for a variety of studies. symeres.com

One of the primary applications is their use as internal standards in quantitative bioanalysis. nih.gov The use of a stable isotope-labeled internal standard, such as Quinidine-d3, in LC-MS/MS assays significantly improves the accuracy and reliability of pharmacokinetic studies. asm.orgnih.govijper.org This is because the deuterated standard behaves almost identically to the unlabeled analyte during sample preparation and analysis, correcting for variations in extraction efficiency and matrix effects. rjptonline.org

Q & A

Q. What is the primary application of Quinidine-d3 N-Oxide in chromatographic analysis, and how does its deuterated structure enhance methodological accuracy?

this compound is a stable isotope-labeled compound used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) to improve quantification accuracy. The deuterated form minimizes matrix effects and ion suppression by providing a near-identical chromatographic retention time and ionization efficiency to the non-deuterated analyte, enabling precise correction for variability during sample preparation and analysis . Researchers should validate its use by comparing recovery rates and signal stability across biological matrices.

Q. How should researchers validate the use of this compound as an internal standard in LC-MS/MS assays?

Validation requires:

- Linearity : Testing across the expected concentration range (e.g., 1–500 ng/mL) to confirm proportional response.

- Precision : Replicate analyses to assess intra- and inter-day variability (CV <15%).

- Matrix Effects : Comparing signal intensity in solvent vs. biological matrices (e.g., plasma, urine) to evaluate suppression/enhancement .

- Stability : Assessing degradation under storage and processing conditions (e.g., freeze-thaw cycles). Reference materials should align with guidelines from the International Council for Harmonisation (ICH).

Advanced Research Questions

Q. What experimental strategies can resolve discrepancies in mutagenicity predictions for this compound when using computational models versus empirical assays?

Computational models (e.g., QSAR) may flag aromatic N-oxides as mutagenic due to structural alerts, but empirical Ames tests or micronucleus assays might show conflicting results. To resolve this:

- Conduct in vitro metabolic activation studies using S9 liver fractions to assess if metabolites exhibit mutagenicity.

- Perform SAR fingerprinting to identify subclasses (e.g., quindioxin derivatives) with validated mutagenic risks .

- Compare results against proprietary databases (e.g., Leadscope’s expert-rule models) to refine structural alerts .

Q. How can isotopic effects influence the chromatographic behavior of this compound compared to its non-deuterated analogue, and how should this be addressed in method development?

Deuterium substitution can slightly alter retention times due to changes in hydrophobic interactions. To mitigate this:

- Optimize chromatographic conditions (e.g., gradient elution, column temperature) to ensure co-elution of the deuterated internal standard and target analyte.

- Validate separation efficiency using high-resolution MS to confirm absence of interference .

- Use isotope dilution calibration curves to correct for minor retention time shifts.

Q. What mixed-methods approaches are suitable for studying this compound’s pharmacokinetic and metabolic interactions?

Combine quantitative LC-MS/MS pharmacokinetic profiling with qualitative metabolomic screening (e.g., NMR or untargeted MS):

- Quantitative : Measure plasma concentration-time profiles and calculate parameters like , , and .

- Qualitative : Identify metabolites via fragmentation patterns and pathway analysis (e.g., CYP450-mediated oxidation).

- Integration : Use triangulation to reconcile discrepancies between predicted and observed metabolic pathways .

Methodological Considerations

Q. How can researchers optimize sample preparation for this compound in complex matrices like plant extracts or biological fluids?

- On-line SPE-UHPLC-MS/MS : Reduces manual clean-up steps while maintaining sensitivity (LLOQ ~10 µg/kg in plant matrices) .

- Protein Precipitation : For biological fluids, use acetonitrile or methanol with a 1:3 sample:solvent ratio.

- Matrix-Matched Calibration : Prepare standards in the same matrix as samples to account for extraction efficiency variability.

What criteria should guide the formulation of research questions for studies involving isotopic analogs like this compound?

Apply the FINER framework :

- Feasible : Ensure access to deuterated standards and advanced analytical instrumentation.

- Novel : Investigate understudied aspects like isotopic effects on metabolic stability.

- Ethical : Adhere to safety protocols for handling mutagenic compounds.

- Relevant : Align with regulatory needs for accurate pharmacokinetic data .

Data Analysis and Reporting

Q. How should researchers address uncertainties in quantifying this compound when co-eluting with endogenous compounds?

- High-Resolution MS : Use instruments with >20,000 resolution (e.g., Q-TOF) to distinguish isotopic clusters.

- Blank Matrix Analysis : Subtract background signals from control samples.

- Standard Addition Method : Spike samples with known concentrations to validate recovery .

Q. What statistical approaches are recommended for analyzing dose-response relationships in mutagenicity studies involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.